molecular formula C26H25BrP+ B12816893 (2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide

(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide

Cat. No.: B12816893
M. Wt: 448.4 g/mol
InChI Key: XDCQNYYELACHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide is an organophosphorus compound. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with (2-methylphenyl)methyl bromide in an inert solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature and yields the desired phosphonium salt after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often crystallized and purified through recrystallization or chromatography techniques to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine and related phosphines.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide involves its ability to form stable phosphonium ylides. These ylides are key intermediates in the Wittig reaction, which is used to form carbon-carbon double bonds in organic synthesis. The compound’s molecular targets include various organic substrates that undergo transformation through the Wittig reaction pathway .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: Another quaternary phosphonium salt with similar applications in organic synthesis.

    (2-Methylphenyl)methyl-triphenylphosphanium chloride: A chloride analog with similar chemical properties and uses.

Uniqueness

(2-Methylphenyl)methyl-triphenylphosphanium;hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in certain synthetic applications where other phosphonium salts may not be as effective .

Properties

Molecular Formula

C26H25BrP+

Molecular Weight

448.4 g/mol

IUPAC Name

(2-methylphenyl)methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C26H24P.BrH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1;

InChI Key

XDCQNYYELACHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.